Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate
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Overview
Description
Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a chlorine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-2-chloropyridine-4-carboxylate typically involves the halogenation of pyridine derivatives followed by esterification. One common method includes the bromination of 2-chloropyridine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The resulting 5-bromo-2-chloropyridine-4-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding different derivatives.
Oxidation Reactions: The pyridine ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions can produce dehalogenated compounds .
Scientific Research Applications
Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms and the ester group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Lacks the tert-butyl ester group, making it less bulky and potentially less reactive in certain contexts.
2-Chloro-5-fluoropyridine: Substitutes fluorine for bromine, which can significantly alter its chemical properties and reactivity.
Tert-butyl 2-chloropyridine-4-carboxylate:
Uniqueness
Tert-butyl 5-bromo-2-chloropyridine-4-carboxylate is unique due to the combination of its tert-butyl ester group and the presence of both bromine and chlorine atoms on the pyridine ring. This unique structure imparts specific chemical properties that can be advantageous in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)6-4-8(12)13-5-7(6)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNZHCAADQUCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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